molecular formula C6H4ClNO4S B8803969 2-chloro-5-nitrobenzenesulfinic acid CAS No. 61886-18-8

2-chloro-5-nitrobenzenesulfinic acid

Cat. No.: B8803969
CAS No.: 61886-18-8
M. Wt: 221.62 g/mol
InChI Key: BATQLIHIWSGZNZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzenesulfinic acid is an organosulfur compound featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a sulfinic acid functional group (-SO₂H). The arrangement of these substituents—a chlorine atom at position 2 and a nitro group at position 5 relative to the sulfinic acid group—defines its specific reactivity and properties. The synthesis of arylsulfinic acids is commonly achieved through the reduction of the corresponding arylsulfonyl chlorides. ontosight.aichez-alice.fr For instance, the precursor 2-chloro-5-nitrobenzenesulfonyl chloride can be prepared from 2-chloro-5-nitrobenzenesulfonic acid, which itself is synthesized by the sulfonation of p-nitrochlorobenzene. prepchem.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61886-18-8

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

2-chloro-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12)

InChI Key

BATQLIHIWSGZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Chloro 5 Nitrobenzenesulfinic Acid

Classical Approaches to Arylsulfinic Acid Synthesis

Traditional methods for the synthesis of arylsulfinic acids, including 2-chloro-5-nitrobenzenesulfinic acid, have been well-established and rely on fundamental organic reactions. These approaches often involve multi-step processes and the use of conventional reagents.

Reductive Methodologies from Arylsulfonyl Halides (e.g., 2-Chloro-5-nitrobenzenesulfonyl Chloride)

A primary classical route to arylsulfinic acids involves the reduction of the corresponding arylsulfonyl halides. In the case of this compound, the precursor is 2-chloro-5-nitrobenzenesulfonyl chloride. This reduction can be accomplished using various reducing agents. A one-step process for the synthesis of sulfinamides from sulfonyl chlorides has been reported, which proceeds through the in situ reduction of the sulfonyl chloride, implying the formation of a sulfinic acid intermediate nih.gov. While this method focuses on the formation of sulfinamides, the underlying principle of reducing the sulfonyl chloride is applicable.

The selection of the reducing agent and reaction conditions is crucial to control the extent of reduction and prevent the formation of over-reduced products such as thiols.

Table 1: Comparison of Reductive Methods for Arylsulfonyl Chlorides

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Zinc dust in acidic mediaAqueous or alcoholic solutionsReadily available and inexpensiveCan lead to over-reduction to thiols
Sodium sulfiteAqueous solutionMild and selectiveReaction times can be long
TriphenylphosphineOrganic solventsHigh yields for some substratesStoichiometric amounts of phosphine oxide byproduct

Indirect Routes via Sulfonation of Substituted Benzenes

Another classical approach involves the sulfonation of an appropriately substituted benzene (B151609) ring, followed by the conversion of the resulting sulfonic acid to the desired sulfinic acid. For the synthesis of this compound, the starting material is typically 4-chloronitrobenzene (also known as p-nitrochlorobenzene).

The sulfonation of 4-chloronitrobenzene is achieved by treating it with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (100-110°C) google.comprepchem.com. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring, yielding 2-chloro-5-nitrobenzenesulfonic acid google.comprepchem.comnbinno.com.

The subsequent conversion of the sulfonic acid to the sulfinic acid is a more challenging step. One potential, though not direct, transformation involves the conversion of the arylsulfonic acid to the corresponding arylsulfonyl chloride. A Korean patent describes a process for producing arylsulfonyl chlorides from arylsulfonic acids using bis(trichloromethyl) carbonate and potassium tertiary phosphate with a catalytic amount of triethylamine under mild conditions google.com. This arylsulfonyl chloride can then be reduced to the sulfinic acid as described in the previous section.

Table 2: Key Steps in the Indirect Synthesis of this compound

StepReactionReagentsKey Parameters
1. SulfonationElectrophilic Aromatic Substitution4-chloronitrobenzene, Oleum (H₂SO₄ + SO₃)100-110°C
2. Conversion to Sulfonyl Chloride (optional intermediate step)Chlorination2-chloro-5-nitrobenzenesulfonic acid, Thionyl chloride or other chlorinating agentsVaries depending on the reagent
3. ReductionReduction of Sulfonyl Chloride2-chloro-5-nitrobenzenesulfonyl chloride, Reducing agent (e.g., sodium sulfite)Controlled conditions to avoid over-reduction

Nucleophilic Attack Strategies on Sulfur Centers

The synthesis of arylsulfinic acids can also be approached through strategies involving nucleophilic attack on a suitable sulfur-containing electrophile. The versatility of sulfinate anions as nucleophiles is well-documented nih.gov. These reactions typically involve the displacement of a leaving group from a sulfur center by a nucleophile.

Mechanistic studies of nucleophilic substitution at sulfur often point to the formation of hypervalent sulfur intermediates, which can influence the stereochemical outcome of the reaction when chiral centers are involved researchgate.net.

Modern and Sustainable Synthetic Innovations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in the chemical industry. This includes the synthesis of arylsulfinic acids, with a focus on catalytic systems and the application of green chemistry principles.

Catalytic Systems for Sulfinic Acid Formation

Modern synthetic chemistry has seen the rise of powerful catalytic systems for the formation of carbon-sulfur bonds, including the synthesis of sulfinates. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

A notable advancement is the palladium-catalyzed synthesis of ammonium sulfinates from aryl halides using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) nih.govresearchgate.net. This gas- and reductant-free process can be performed with low catalyst loadings nih.gov. Similarly, nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids with DABSO provides an efficient route to the corresponding sulfinate salts researchgate.net. These sulfinates can then be protonated to yield the desired sulfinic acids. Ruthenium(II) complexes have also been shown to catalyze the insertion of sulfur dioxide into aryl and alkenyl boronic acids, forming intermediate sulfinate salts that can be further functionalized researchgate.net.

Copper-catalyzed coupling reactions of arylsulfinic acid salts with aryl bromides have also been developed, primarily for the synthesis of sulfones, but these methods highlight the reactivity of sulfinates in transition metal catalysis semanticscholar.org.

Table 3: Overview of Modern Catalytic Systems for Sulfinate Synthesis

Catalyst SystemSubstratesSulfur SourceKey Features
Palladium(0) / ligandAryl/heteroaryl halidesDABSOGas- and reductant-free, low catalyst loading nih.govresearchgate.net
Nickel(II) / ligandAryl/heteroaryl boronic acidsDABSORedox-neutral, tolerates a wide range of functional groups researchgate.net
Ruthenium(II)(Het)aryl and alkenyl boronic acidsDABSOForms intermediate sulfinate salts for further reaction researchgate.net

Green Chemistry Principles in the Production of Benzenesulfinic Acid Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzenesulfinic acid derivatives, these principles can be applied in several ways, including the use of greener solvents, alternative energy sources, and biocatalysis.

The use of ionic liquids (ILs) as environmentally benign solvents and catalysts has gained significant attention nih.gov. Sulfonic acid functionalized ionic liquids (SAILs) have been shown to be effective catalysts in various organic reactions, such as esterification, and can often be recycled and reused alfa-chemistry.comnih.govmdpi.comacs.org. While direct application to the synthesis of this compound is not explicitly detailed, the potential for using ILs to create a greener synthetic process is evident.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, laccase has been used as an eco-friendly biocatalyst for the enzymatic oxidative-sulfonylation of urazoles with sodium arenesulfinates rsc.org. The application of biocatalysis in the synthesis of specific compounds like this compound is an area of ongoing research.

Furthermore, the development of solvent-free reaction conditions, such as mechanochemical synthesis, represents a significant step towards greener chemical production. A solvent-free mechanochemical approach for the synthesis of sulfonamides has been demonstrated, which is a cost-effective and environmentally friendly process rsc.org. The adoption of such techniques can significantly reduce waste and the use of hazardous organic solvents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times. While specific research on the direct microwave-assisted synthesis of this compound is not extensively documented, the principles of microwave chemistry can be applied to the known synthetic precursors. For instance, the synthesis of related sulfonamides from sulfonic acids has been shown to be highly efficient under microwave irradiation. nih.govacs.org This suggests that the conversion of a suitable precursor to this compound could be similarly enhanced.

Microwave heating increases the rate of reaction by directly and efficiently heating the solvent and reactants, leading to a rapid rise in temperature and pressure. This can overcome activation energy barriers more effectively than conventional heating methods. A hypothetical microwave-assisted synthesis of this compound could involve the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride. The use of microwave irradiation in such a reaction would be expected to reduce the reaction time from hours to minutes and potentially allow for the use of milder reducing agents or less stringent reaction conditions.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Reduction of 2-Chloro-5-nitrobenzenesulfonyl Chloride

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Several hoursMinutes
Temperature Typically elevatedPrecisely controlled, rapid heating
Solvent High-boiling point solventsPolar solvents suitable for microwave absorption
Yield VariablePotentially higher
By-products Possible due to prolonged heatingMinimized due to shorter reaction times

Detailed research into the specific conditions, such as the choice of solvent, reducing agent, microwave power, and temperature, would be necessary to optimize this synthetic route.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages for chemical synthesis, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound would involve a continuous process where reactants are pumped through a reactor, and the product is collected at the outlet. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

While a dedicated flow synthesis for this compound has not been detailed in the available literature, the synthesis of related compounds, such as aryl sulfonyl chlorides, has been successfully demonstrated in continuous flow systems. mdpi.com These processes often utilize packed-bed reactors or microreactors to ensure efficient mixing and heat transfer.

A conceptual flow process for the synthesis of this compound could involve the following steps:

Continuous feeding of a solution of 2-chloro-5-nitrobenzenesulfonyl chloride and a reducing agent into a temperature-controlled reactor.

Rapid and efficient mixing of the reactants within the reactor to ensure a uniform reaction.

Quenching of the reaction mixture as it exits the reactor.

In-line purification or extraction to isolate the desired product.

Table 2: Potential Advantages of Flow Chemistry in the Synthesis of this compound

FeatureBenefit
Enhanced Safety Small reaction volumes minimize the risk of thermal runaways.
Improved Heat Transfer High surface-area-to-volume ratio in microreactors allows for precise temperature control.
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).
Reproducibility Automated control of reaction parameters ensures consistent product quality.
Integration of Steps Synthesis, work-up, and purification can be integrated into a single continuous process.

The development of a continuous flow synthesis for this compound would require careful optimization of parameters such as flow rates, reactor temperature, and residence time. However, the potential benefits in terms of safety, efficiency, and scalability make it a compelling area for future research.

Chemical Reactivity and Transformative Processes of 2 Chloro 5 Nitrobenzenesulfinic Acid

Oxidation Reactions and Formation of Higher Oxidation State Sulfur Compounds

The sulfinic acid functional group of 2-chloro-5-nitrobenzenesulfinic acid is susceptible to oxidation, leading to the formation of more stable, higher oxidation state sulfur compounds. These reactions are fundamental in synthesizing a variety of important chemical intermediates.

This compound can be oxidized to form 2-chloro-5-nitrobenzenesulfonic acid. This transformation is a key step in the synthesis of various industrial chemicals. The sulfonic acid can be prepared by the sulfonation of p-nitrochlorobenzene with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures (100-110°C). prepchem.com

A more common and synthetically useful transformation is the conversion of the corresponding sulfonic acid to 2-chloro-5-nitrobenzenesulfonyl chloride. This sulfonyl halide is a valuable precursor for the synthesis of sulfonamides and other derivatives. The conversion can be achieved by reacting 2-chloro-5-nitrobenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). google.comgoogle.com The reaction is typically carried out in an excess of the chlorinating agent at temperatures ranging from 40 to 120°C. google.com For instance, reacting the sulfonic acid with thionyl chloride in a 1:5 molar ratio provides good yields. google.com Another method involves the use of bis(trichloromethyl)carbonate (BTC) in the presence of an organic base, which is considered a greener alternative to traditional chlorinating agents. google.com

Detailed reaction conditions for the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride are presented in the table below.

Starting MaterialReagent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Chloro-5-nitrobenzenesulfonic acidThionyl chloride-45-50 then 100±21.5 then 2-- google.com
2-Chloro-5-nitrobenzenesulfonic acidChlorosulfonic acid-85 then 110±21 then 2-- google.com
2-Chloro-5-nitrobenzenesulfonic acidBis(trichloromethyl)carbonate, TriethylamineTetrahydrofuran55381.496.6 google.com
Sodium 2-chloro-5-nitrobenzenesulfonateChlorosulfonic acid-5-10 then 130481- echemi.com

One of the byproducts that can form during the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride is bis(2-chloro-5-nitrophenyl) sulfone. google.com The formation of sulfones can also be a result of one-electron oxidation of sulfinic acids, which generates sulfonyl radicals. These radicals can then participate in further reactions to form sulfones. nih.gov

Thiosulfonates can be synthesized from sulfinic acids through various methods. One approach involves the activation of the sulfonic acid with cyanuric chloride and N-methylmorpholine, followed by a nucleophilic addition-elimination reaction with a thiol. uantwerpen.be Another method for thiosulfonate synthesis involves the reaction of 1,3-dibenzenesulfonylpolysulfane (DBSPS) with boronic acids. organic-chemistry.org

Reduction Reactions and Pathways to Sulfur-Containing Aromatic Compounds

The nitro group on the aromatic ring of this compound is susceptible to reduction. This reduction can lead to the formation of various amino-substituted aromatic compounds, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, analogous compounds like 2-chloro-5-nitrophenol (B15424) undergo chemoselective reduction of the nitro group. In a study involving Ralstonia eutropha, 2-chloro-5-nitrophenol was initially reduced to 2-chloro-5-hydroxylaminophenol, which then underwent further transformations. nih.gov This suggests that the nitro group of this compound could be selectively reduced to an amino or hydroxylamino group under appropriate conditions, providing a pathway to various sulfur-containing aromatic compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to a specific position on the benzene (B151609) ring based on the nature of the existing substituents. masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, both the chlorine and the nitro group are electron-withdrawing and will direct incoming electrophiles to the meta positions relative to themselves. The sulfinic acid group's directing effect would also need to be considered. Given the positions of the existing groups (1-sulfinic acid, 2-chloro, 5-nitro), the potential sites for electrophilic attack are positions 3, 4, and 6. The strong deactivating nature of the nitro group makes electrophilic substitution on this ring challenging. libretexts.org

Nucleophilic aromatic substitution (SNAAr) is also a possibility, particularly due to the presence of the electron-withdrawing nitro group. libretexts.org The nitro group, especially when positioned ortho or para to a leaving group (in this case, the chloro group), can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org In this compound, the nitro group is in the para position relative to the chloro group, which should activate the chlorine for nucleophilic substitution.

The table below summarizes the directing effects of the substituents on the aromatic ring.

SubstituentPositionTypeActivating/DeactivatingDirecting Effect
-SO₂H1Electron-withdrawingDeactivatingMeta
-Cl2Electron-withdrawing (inductive), Electron-donating (resonance)DeactivatingOrtho, Para
-NO₂5Strongly electron-withdrawingStrongly DeactivatingMeta

Reactions at the Sulfinic Acid Functional Group

The sulfinic acid group (-SO₂H) is a versatile functional group that can undergo a variety of reactions. One of the primary reactions, as discussed earlier, is oxidation to a sulfonic acid. nih.gov Sulfinic acids can also be converted to sulfonyl halides, which are important synthetic intermediates.

Furthermore, sulfinic acids can act as nucleophiles. The sulfur atom in the sulfinic acid can attack electrophilic centers. They can also participate in radical reactions. One-electron oxidation of sulfinic acids leads to the formation of sulfonyl radicals, which are key intermediates in various synthetic transformations, including additions to double and triple bonds to form sulfones. nih.gov The reactivity of sulfinic acids is also influenced by the solvent, with their hydrogen-bond acidity playing a significant role in their hydrogen atom transfer activity. nih.gov

Radical Reactions Involving Arylsulfonyl Radicals

One of the most important aspects of the chemistry of this compound is its ability to serve as a precursor to the 2-chloro-5-nitrobenzenesulfonyl radical (ArSO₂•). These radicals are highly reactive intermediates that can participate in a variety of transformations. One-electron oxidation of the sulfinic acid or its conjugate base yields the corresponding sulfonyl radical.

Arylsulfonyl radicals readily undergo addition reactions with carbon-carbon multiple bonds, such as those in alkenes and alkynes. This provides a powerful method for the formation of new carbon-sulfur bonds and the synthesis of vinyl and alkyl sulfones.

The general mechanism involves the following steps:

Initiation: Generation of the 2-chloro-5-nitrobenzenesulfonyl radical from the sulfinic acid, often initiated by a radical initiator or via photolysis.

Propagation:

Addition of the sulfonyl radical to the alkene or alkyne to form a carbon-centered radical intermediate.

The resulting carbon radical then abstracts a hydrogen atom from a suitable donor (like the sulfinic acid itself) or participates in further reactions, propagating the radical chain.

Termination: Combination of two radical species to form a stable, non-radical product.

The addition of the sulfonyl radical to an unsymmetrical alkene or alkyne typically proceeds with high regioselectivity, with the sulfur atom adding to the less substituted carbon atom to generate the more stable carbon radical.

Table 3: General Scheme for Radical Addition to Unsaturated Systems

Unsaturated SystemIntermediateFinal Product (after H-abstraction)
Alkene (R-CH=CH₂)R-CH(•)-CH₂-SO₂ArR-CH₂-CH₂-SO₂Ar
Alkyne (R-C≡CH)R-C(•)=CH-SO₂ArR-CH=CH-SO₂Ar (Vinyl Sulfone)

In addition to addition reactions, the 2-chloro-5-nitrobenzenesulfonyl radical can participate in oxidative radical transformations. These processes often involve the generation of the sulfonyl radical under oxidative conditions, which can then react with various substrates. For example, the radical can be trapped by an oxidizing agent to form a sulfonyl cation equivalent, which can then react with nucleophiles.

Furthermore, in the presence of an oxidant, the sulfinic acid can act as a source of the arylsulfonyl radical, which can then undergo coupling reactions. These transformations are often mediated by transition metal catalysts or photoredox catalysts, which facilitate the single-electron transfer processes required for radical generation.

Organometallic Transformations and Catalytic Couplings

In recent years, arylsulfinic acids and their salts (sulfinates) have emerged as versatile reagents in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. These reactions often proceed via a desulfinative pathway, where the sulfinic acid moiety is extruded as sulfur dioxide (SO₂).

Palladium catalysts can mediate the coupling of 2-chloro-5-nitrobenzenesulfinate (the conjugate base of the sulfinic acid) with a variety of organic electrophiles, such as aryl halides or triflates. rsc.orgacs.org This desulfinative cross-coupling provides a powerful method for the formation of carbon-carbon bonds. rsc.orgacs.org

The general catalytic cycle is believed to involve the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the organic electrophile (e.g., an aryl halide, R-X) to form a Pd(II) intermediate.

Transmetalation: The sulfinate salt (ArSO₂Na) coordinates to the palladium center, followed by transmetalation to form an arylpalladium(II) sulfinate complex.

Reductive Elimination/Desulfination: This intermediate can then undergo reductive elimination to form the coupled product (Ar-R) and a Pd(II)-SO₂ complex, or it may first extrude SO₂ to form a diarylpalladium(II) species, which then reductively eliminates the biaryl product. The Pd(0) catalyst is regenerated, allowing the cycle to continue.

These reactions are highly valuable as they utilize stable, readily available sulfinate salts as coupling partners and offer an alternative to traditional cross-coupling reagents like organoboranes or organostannanes. sigmaaldrich.com The reactivity and success of these couplings can be influenced by the choice of ligands, bases, and reaction conditions. acs.orgnih.gov

Table 4: Key Steps in Palladium-Catalyzed Desulfinative Coupling

StepDescription
Oxidative AdditionPd(0) + R-X → R-Pd(II)-X
TransmetalationR-Pd(II)-X + ArSO₂Na → R-Pd(II)-SO₂Ar + NaX
Desulfination/Reductive EliminationR-Pd(II)-SO₂Ar → R-Ar + Pd(0) + SO₂

Transition-Metal Catalyzed Reactions with Arylsulfinic Acids

Arylsulfinic acids and their salts, such as sodium 2-chloro-5-nitrobenzenesulfinate, are versatile reagents in modern organic synthesis, particularly in transition-metal catalyzed cross-coupling reactions. These reactions often proceed via a "desulfitative" pathway, where the sulfinate group is extruded as sulfur dioxide (SO₂), enabling the arylsulfinic acid to serve as an effective source of an aryl group. The reactivity of this compound in these transformations is influenced by the electronic properties of its substituents; the electron-withdrawing chloro and nitro groups can enhance its reactivity as a coupling partner in various catalytic cycles.

Palladium and copper are the most common transition metals used to catalyze reactions involving arylsulfinates. These processes allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under relatively mild conditions.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective in promoting the desulfitative cross-coupling of sodium arylsulfinates with various partners. A notable example is the synthesis of diarylmethanes from the reaction of sodium sulfinates with benzyl (B1604629) chlorides. nih.gov In this type of reaction, the arylsulfinate acts as the nucleophilic arylating agent. For this compound, the expected transformation would involve the coupling of the 2-chloro-5-nitrophenyl group with a benzyl halide.

A general scheme for this palladium-catalyzed desulfitative coupling is presented below:

Ar-SO₂Na + R-X → [Pd Catalyst] → Ar-R + NaX + SO₂

While specific studies detailing the use of this compound in this reaction are not prevalent, the general mechanism is well-established for a range of aromatic sodium sulfinates. The reaction demonstrates good functional group tolerance, and the presence of electron-withdrawing groups on the arylsulfinate is often compatible with the catalytic cycle.

Copper-Catalyzed Reactions:

Copper-promoted desulfitative reactions provide a cost-effective alternative to palladium-catalyzed systems. These reactions are particularly useful for forming carbon-nitrogen (C-N) bonds. For instance, a direct N-arylation of sulfonamides and NH-sulfoximines using sodium arylsulfinates can be achieved with catalytic amounts of a copper(II) salt, such as CuCl₂, without the need for external ligands. nih.govorganic-chemistry.orgacs.org This protocol is efficient and tolerates a wide variety of substituents on the arylsulfinate. organic-chemistry.org

The general reaction for the copper-promoted N-arylation is as follows:

Ar-SO₂Na + R₂NH → [Cu Catalyst, Base] → Ar-NR₂ + Na(Base)H + SO₂

In the context of this compound, it would serve as the aryl source for the amination reaction. The reaction proceeds efficiently in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org The table below summarizes representative conditions for such copper-catalyzed couplings.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
CuCl₂K₂CO₃DMSO120Up to 93
Cu(OAc)₂Cs₂CO₃DMF110Variable
CuIDBUMeCN80Variable
This interactive table summarizes typical conditions for copper-catalyzed N-arylation of arylsulfinates. Data compiled from representative studies in the field. organic-chemistry.org

Advanced Derivative Chemistry and Analogues of 2 Chloro 5 Nitrobenzenesulfinic Acid

Synthesis and Reactivity of Sulfone Analogues

Sulfones derived from 2-chloro-5-nitrobenzenesulfinic acid are noted for their chemical stability and synthetic potential. The synthesis of these analogues can be approached through several established methods.

Synthesis: A primary route to sulfone analogues involves the oxidation of the corresponding thioethers (sulfides). While direct conversion from the sulfinic acid is less common, the precursor 2-chloro-5-nitrobenzenesulfonyl chloride can be used to generate thioethers, which are then oxidized. A notable example, bis(2-chloro-5-nitrophenyl) sulfone, has been identified as a by-product in the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride, particularly when elevated temperatures and certain chlorinating agents are used. google.com This suggests a pathway involving the reaction of the sulfonyl chloride with a precursor molecule.

General synthetic strategies for sulfones that could be applied to this system include:

Oxidation of Thioethers: Reaction of a 2-chloro-5-nitrophenyl thioether with strong oxidizing agents like hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate would yield the corresponding sulfone.

Coupling Reactions: The sodium salt of this compound can react with alkyl or aryl halides under appropriate catalytic conditions to form sulfones, in a reaction analogous to the Suzuki or Negishi coupling.

Reactivity: The 2-chloro-5-nitrophenylsulfonyl moiety renders the sulfone group highly electron-deficient. This electronic property governs its reactivity:

Stability: Sulfones are generally very stable functional groups, resistant to a wide range of reaction conditions, making them useful as stable structural components in larger molecules.

Activating Group: The sulfone group is a powerful electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom on the ring is particularly activated for displacement by nucleophiles.

Julia Olefination: In cases where the sulfone has an α-methylene group, it can be deprotonated to form a carbanion, which is a key intermediate in reactions like the Julia olefination for the synthesis of alkenes.

A summary of synthetic approaches is provided in the table below.

Table 1: Synthetic Approaches to 2-Chloro-5-Nitrophenyl Sulfone Analogues

Method Starting Material Reagents Product Type
Oxidation 2-Chloro-5-nitrophenyl thioether H₂O₂, m-CPBA Aryl or alkyl sulfone
By-product Formation 2-Chloro-5-nitrobenzenesulfonic acid Thionyl chloride/Chlorosulfonic acid Bis(2-chloro-5-nitrophenyl) sulfone

Synthesis and Reactivity of Sulfonamide Analogues

Sulfonamides are among the most extensively studied derivatives of this compound, primarily due to their prevalence in medicinal chemistry.

Synthesis: The most direct and common method for the synthesis of 2-chloro-5-nitrobenzenesulfonamide and its N-substituted analogues is the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with ammonia or a primary/secondary amine. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.

The general reaction is as follows: ClC₆H₃(NO₂)SO₂Cl + R¹R²NH → ClC₆H₃(NO₂)SO₂NR¹R² + HCl

A variety of solvents can be employed, including polar solvents, and the reaction conditions can be tailored to the reactivity of the specific amine.

Reactivity: The chemical behavior of 2-chloro-5-nitrobenzenesulfonamides is dictated by the interplay of the sulfonamide group and the substituted aromatic ring.

Acidity of N-H Bond: The hydrogen atom on the sulfonamide nitrogen (in primary and secondary sulfonamides) is acidic and can be deprotonated by a base. This allows for further functionalization at the nitrogen atom.

Nucleophilic Aromatic Substitution: Similar to the sulfone analogues, the strong electron-withdrawing effect of the nitro and sulfonamide groups activates the chlorine atom for SNAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the 2-position of the benzene (B151609) ring.

Reduction of Nitro Group: The nitro group can be selectively reduced to an amine, providing a route to 2-chloro-5-aminobenzenesulfonamide derivatives. This resulting amino group is a key functional handle for further synthetic transformations, such as diazotization or acylation.

Table 2: Synthesis of Substituted Sulfonamides

Starting Material Reagent Product
2-Chloro-5-nitrobenzenesulfonyl chloride Ammonia 2-Chloro-5-nitrobenzenesulfonamide
2-Chloro-5-nitrobenzenesulfonyl chloride Primary Amine (R-NH₂) N-Alkyl/Aryl-2-chloro-5-nitrobenzenesulfonamide

Synthesis and Reactivity of Sulfonyl Ester Analogues

Sulfonyl esters, or sulfonates, are important derivatives known primarily for their excellent leaving group ability in nucleophilic substitution reactions.

Synthesis: The synthesis of 2-chloro-5-nitrobenzenesulfonate esters is typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to activate the alcohol and to scavenge the HCl produced during the reaction.

The general scheme is: ClC₆H₃(NO₂)SO₂Cl + R-OH + Base → ClC₆H₃(NO₂)SO₂OR + [Base-H]⁺Cl⁻

This method is versatile and can be used with a wide range of primary and secondary alcohols.

Reactivity: The primary utility of 2-chloro-5-nitrobenzenesulfonate esters stems from the fact that the sulfonate group is an excellent leaving group, comparable in reactivity to halides like iodide.

SN2 Reactions: These esters are highly effective substrates for SN2 reactions. When reacted with a nucleophile, the sulfonate anion is displaced, allowing for the formation of a new bond. This is a cornerstone of many synthetic strategies.

Williamson Ether Synthesis: A classic application is in the Williamson ether synthesis, where an alkoxide reacts with the sulfonate ester to form an ether. masterorganicchemistry.comwikipedia.orglibretexts.org This provides an alternative to using alkyl halides.

Protecting Group Chemistry: While less common for this specific sulfonate, sulfonyl groups can sometimes be used as protecting groups for alcohols, although their high reactivity often makes them more suitable as activating groups for substitution.

Isomeric and Homologous Structures: Synthesis and Comparative Reactivity

The properties and reactivity of this compound can be better understood by comparing it with its isomers and homologues.

Isomeric Structures: An important isomer is 2-nitro-5-chlorobenzenesulfonic acid . Its synthesis involves the nitration of m-chlorobenzenesulfonyl chloride. This reaction course is somewhat surprising, as electrophilic aromatic substitution rules would predict nitration at the position ortho to the chlorine atom. The synthesis of the 2-nitro-5-chloro isomer proceeds in nearly quantitative yield.

Comparative Reactivity: The placement of the nitro group ortho to the sulfonic acid group in the 2-nitro-5-chloro isomer significantly increases the acidity of the sulfonic acid proton compared to the 2-chloro-5-nitro isomer. Furthermore, the steric hindrance around the sulfonyl group is greater, which may influence the rates of reactions such as conversion to the sulfonyl chloride. The chlorine atom in the 5-position is less activated towards nucleophilic substitution compared to the chlorine in the 2-position of the original compound, as it is not ortho or para to a strongly activating nitro group.

Homologous Structures: A relevant homologous structure is 2-chloro-5-nitrobenzoic acid . It is synthesized by the nitration of o-chlorobenzoic acid. prepchem.com

Comparative Reactivity: While both this compound and 2-chloro-5-nitrobenzoic acid are strong acids with an activated chlorine atom, their derivative chemistry differs.

The carboxylic acid group of the benzoic acid homologue can be converted into acyl chlorides, esters, and amides through well-established methods.

The sulfinic acid group is primarily a precursor to sulfonyl chlorides, sulfonamides, and sulfones.

The electronic-withdrawing nature of the sulfonic acid group is generally stronger than that of a carboxylic acid group, leading to a greater activation of the chlorine atom for SNAr in the benzenesulfonic acid derivative.

Table 3: Comparison of Isomeric and Homologous Structures

Compound Key Synthetic Precursor Position of Substituents Relative Reactivity of Chlorine (SNAr)
2-Chloro-5-nitrobenzenesulfonic acid p-Nitrochlorobenzene Cl at C2, NO₂ at C5 High (activated by para-NO₂)
2-Nitro-5-chlorobenzenesulfonic acid m-Chlorobenzenesulfonyl chloride NO₂ at C2, Cl at C5 Low (meta to NO₂)

Incorporation of the 2-Chloro-5-Nitrophenylsulfonyl Moiety into Heterocyclic Systems

The 2-chloro-5-nitrophenylsulfonyl group is a valuable building block for the synthesis of complex heterocyclic structures, particularly in the fields of dye chemistry and medicinal chemistry.

Synthesis of Heterocyclic Systems: The incorporation of this moiety can be achieved through several synthetic routes:

Reaction with Heterocyclic Amines: As detailed in section 4.2, 2-chloro-5-nitrobenzenesulfonyl chloride reacts readily with heterocyclic amines (e.g., pyridine, imidazole, morpholine derivatives) to form the corresponding N-sulfonylated heterocycles.

Nucleophilic Aromatic Substitution: The activated chlorine atom can be displaced by a nucleophilic atom within a heterocyclic ring system. For example, reaction with a hydroxy- or amino-substituted heterocycle can lead to the formation of a new C-O or C-N bond, tethering the 2-nitro-5-sulfonylphenyl moiety to the heterocycle.

Precursor for Ring Formation: Derivatives of this compound can serve as precursors for constructing heterocyclic rings. For instance, its conversion to this compound is a key step in the manufacture of triphendioxazine dyes, which are complex, fused heterocyclic systems. google.com

An example includes the synthesis of 2-(2-chloro-5-nitrophenyl)pyridine , which serves as a key intermediate where the nitrophenyl moiety is directly attached to a pyridine ring, offering multiple sites for further functionalization.

Chiral Derivatives and Their Synthetic Utility

The development of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis. The sulfur atom in sulfinic acid derivatives can be a stereocenter, leading to chiral sulfoxides and related compounds.

Synthesis of Chiral Derivatives: A primary strategy for accessing enantiomerically enriched derivatives involves the reaction of a sulfinic acid precursor with a chiral auxiliary.

Diastereomeric Sulfinates: this compound can be converted to its sulfinyl chloride, which is then reacted with a chiral alcohol (e.g., menthol) to produce a mixture of diastereomeric sulfinates. These diastereomers possess different physical properties and can often be separated by chromatography or crystallization.

Asymmetric Oxidation: Asymmetric oxidation of a corresponding 2-chloro-5-nitrophenyl thioether using chiral oxidizing agents or catalytic systems can produce an enantiomerically enriched sulfoxide (B87167).

Synthetic Utility: Once obtained in an enantiomerically pure form, these chiral derivatives are valuable tools in asymmetric synthesis.

Chiral Auxiliaries: The chiral 2-chloro-5-nitrophenylsulfinyl group can be attached to a prochiral molecule to direct subsequent stereoselective transformations. After the desired transformation, the sulfinyl auxiliary can be cleaved.

Synthesis of Chiral Sulfoxides: The separated diastereomeric sulfinates can be treated with organometallic reagents (e.g., Grignard reagents) to produce optically active sulfoxides via nucleophilic substitution at the sulfur atom, with inversion of configuration. These chiral sulfoxides are themselves important synthetic targets and intermediates.

The utility of these methods provides a pathway to novel, enantiomerically pure molecules that are valuable in the synthesis of pharmaceuticals and other fine chemicals.

Role in Advanced Organic Synthesis and Methodology Development

As a Key Building Block in the Synthesis of Complex Organic Molecules

2-chloro-5-nitrobenzenesulfinic acid is a pivotal intermediate, often generated in situ from its more stable precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, for use in multi-step syntheses. Its role is particularly notable in the creation of heterocyclic systems.

One of the primary applications of this compound is in the synthesis of thianthrenes. The process involves reacting this compound with an arylthiolate. This is followed by an intramolecular sulfination reaction that closes the ring, forming a thianthrene (B1682798) oxide. This intermediate is then reduced to yield the final thianthrene structure. epdf.pub

Furthermore, it is a crucial precursor in the production of valuable dyes, demonstrating its function as a foundational block for larger, more elaborate molecules. epdf.pub The strategic placement of the chloro and nitro groups on the benzene (B151609) ring influences the reactivity of the sulfinic acid moiety and provides handles for subsequent chemical transformations.

Precursor CompoundIntermediateResulting Complex Molecule ClassReference
2-Chloro-5-nitrobenzenesulfonyl chlorideThis compoundTriphendioxazine Dyes epdf.pub
This compoundThianthrene OxideThianthrenes epdf.pub

Utility in Multicomponent Reactions and Domino Processes

While aryl sulfinic acids, in general, can participate in various synthetic transformations, the specific utility of this compound in multicomponent reactions (MCRs) and domino (cascade) processes is not extensively documented in dedicated research studies. Scientific literature primarily focuses on its application as a key intermediate in linear, step-wise syntheses rather than in convergent, one-pot MCR or domino strategies.

Application in Ligand Design and Catalysis

The application of this compound or its direct derivatives in the fields of ligand design for metal catalysis or as an organocatalyst itself is not a prominent area of research based on available scientific literature. While organosulfur compounds are integral to certain types of ligands and catalysts, specific examples detailing the synthesis and application of ligands or catalysts derived directly from this compound are not widely reported.

Theoretical and Computational Chemistry of 2 Chloro 5 Nitrobenzenesulfinic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing the quantum chemical calculations of the electronic structure and energetics of 2-chloro-5-nitrobenzenesulfinic acid were identified. Such calculations would typically involve determining molecular orbital energies, electron density distribution, and thermodynamic properties like enthalpy of formation and Gibbs free energy. While methods like Density Functional Theory (DFT) and ab initio calculations are standard for these purposes, their application to this specific compound has not been documented in available literature.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of published research on the computational modeling of reaction mechanisms and transition states involving this compound. This type of research is crucial for understanding the reactivity of the compound, predicting reaction pathways, and determining activation energies. For instance, a patent mentions the use of this compound in the synthesis of dyes, suggesting its reactivity is of industrial importance, yet computational studies on these reactions are not publicly accessible.

Prediction of Spectroscopic Parameters for Advanced Characterization and Interpretation

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) of this compound could be located. These predictions are valuable for interpreting experimental spectra and confirming the structure of the compound. While spectroscopic data for the related 2-chloro-5-nitrobenzenesulfonic acid is available, similar computational predictions for the sulfinic acid derivative are absent from the literature.

Conformation Analysis and Investigation of Intramolecular Interactions

Specific conformational analysis and investigations into the intramolecular interactions of this compound have not been reported. Such studies would elucidate the preferred three-dimensional structure of the molecule, the rotational barriers of its functional groups (sulfinic acid, nitro group), and the nature of non-covalent interactions, such as hydrogen bonding, which influence its stability and reactivity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No molecular dynamics (MD) simulations have been published that focus on the solvent effects and dynamic behavior of this compound. MD simulations are instrumental in understanding how the solvent environment influences the conformation, stability, and reactivity of a solute molecule over time. The interactions between the sulfinic acid group and various solvents, which would be explored through such simulations, remain uninvestigated in the available scientific literature.

Advanced Analytical Methodologies for Mechanistic and Structural Insights

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing transient intermediates and final products in reactions involving 2-chloro-5-nitrobenzenesulfinic acid. The high mass accuracy of HRMS allows for the determination of elemental compositions of unknown species, which is critical for proposing viable structures of reaction intermediates that may be present in low concentrations and have short lifetimes. rsc.org

In the context of reactions involving this compound, such as its synthesis from 2-chloro-5-nitrobenzenesulfonyl chloride or its subsequent conversion to dyes, HRMS can be coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize molecules from the reaction mixture for analysis. google.com This approach enables the detection of key intermediates, helping to piece together the step-by-step mechanism of the reaction. For instance, in the synthesis of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, an Orbitrap mass spectrometer was utilized for structural confirmation, highlighting the capability of HRMS in characterizing complex aromatic compounds. researchgate.net

Table 1: Potential Applications of HRMS in the Study of this compound Reactions

Analytical GoalHRMS ApplicationExpected Outcome
Reaction MonitoringReal-time analysis of reaction aliquotsIdentification of starting materials, intermediates, products, and byproducts with high mass accuracy.
Mechanistic StudiesTandem MS (MS/MS) fragmentation of key ionsStructural elucidation of transient species and confirmation of proposed reaction pathways.
Product CharacterizationAccurate mass measurement of final productsUnambiguous determination of the elemental composition of novel derivatives of this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Mechanistic and Complex Structure Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular structure and dynamics of this compound and its derivatives. While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic structural confirmation, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals in complex molecules and for elucidating through-bond and through-space correlations. wikipedia.org

For a substituted benzene (B151609) ring like that in this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY can establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, aiding in the complete assignment of the aromatic region of the spectrum. wikipedia.org For derivatives of this compound, where the substitution pattern might be ambiguous, these techniques are critical. For example, in the structural analysis of the related compound 2-chloro-5-nitrobenzenesulfonamide, both ¹H and ¹³C NMR spectra were utilized for its characterization. nih.gov

Solid-State NMR (ssNMR) would be particularly useful for studying the crystalline form of this compound or its insoluble derivatives. By analyzing the compound in its solid state, ssNMR provides information about the molecular structure and packing in the crystal lattice, which can be different from its conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful and non-destructive means of identifying functional groups and tracking their transformations during chemical reactions involving this compound.

The FT-IR spectrum of a closely related compound, 2-chloro-5-nitrobenzenesulfonic acid, shows characteristic absorption bands that can be inferred for the sulfinic acid counterpart. nist.gov The presence of the nitro group (NO₂) would give rise to strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfinic acid group (–SO₂H) would exhibit characteristic S=O stretching bands. The aromatic ring itself will have a series of sharp bands corresponding to C-H and C=C stretching and bending vibrations. nipne.ro

FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. For instance, in the analysis of 2-chloro-5-nitrobenzyl alcohol, FT-Raman was used to identify the scissoring and torsion modes of the nitro group. nipne.ro In a reaction system, the appearance or disappearance of specific bands can be monitored in real-time to follow the conversion of functional groups, providing valuable kinetic and mechanistic data.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups (based on related compounds)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (FT-Raman)
Nitro (NO₂)Asymmetric Stretch1500-1600Weak
Nitro (NO₂)Symmetric Stretch1300-1370Strong
Sulfinic Acid (S=O)Stretch1050-1200Moderate
Aromatic C-HStretch3000-3100Strong
Aromatic C=CStretch1450-1600Strong
C-ClStretch600-800Moderate

X-ray Crystallography for Precise Solid-State Structural Determination of the Compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information. This would include exact bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice.

Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Advanced Separations

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the separation and purification of its products. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this non-volatile and relatively polar compound.

In a typical application, a reversed-phase HPLC method would be developed to separate this compound from its precursors, intermediates, and byproducts. A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. sielc.com By injecting aliquots of a reaction mixture at various time points, the consumption of reactants and the formation of products can be quantified, yielding valuable kinetic data. For instance, the production of 2-chloro-5-nitrobenzoic acid has been monitored for purity using chromatographic methods. google.com

Gas Chromatography (GC) could be employed for the analysis of more volatile derivatives of this compound, or if the sulfinic acid is first converted to a more volatile ester derivative.

Table 3: Common Chromatographic Methods for the Analysis of this compound and Related Compounds

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLCC18 (Reversed-Phase)Water/Acetonitrile/Methanol with acid modifierUV-Vis (Diode Array Detector)Reaction monitoring, purity assessment, quantitative analysis.
Thin-Layer Chromatography (TLC)Silica GelEthyl Acetate/Hexane or other solvent mixturesUV lightRapid qualitative reaction monitoring.
GC (for volatile derivatives)Phenyl-methylpolysiloxaneHelium or NitrogenFlame Ionization Detector (FID) or Mass Spectrometer (MS)Analysis of volatile impurities or derivatives.

Green Chemistry and Sustainability Considerations in the Synthesis and Reactions

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthesis routes for aromatic sulfonic acids, which are precursors to sulfinic acids, often exhibit poor atom economy.

A common method for preparing the related 2-chloro-5-nitrobenzenesulfonic acid involves the sulfonation of p-nitrochlorobenzene with oleum (B3057394) (fuming sulfuric acid). prepchem.com This electrophilic aromatic substitution reaction, while effective, generates a significant amount of waste, primarily in the form of spent sulfuric acid.

The idealized reaction is: C₆H₄ClNO₂ + SO₃ → C₆H₃ClNO₂(SO₃H)

However, in practice, a large excess of sulfuric acid or oleum is used to drive the reaction to completion, leading to a low atom economy when considering all inputs. rscspecialitychemicals.org.uk

Table 8.1: Theoretical Atom Economy for the Sulfonation of p-Nitrochlorobenzene This interactive table calculates the atom economy based on the ideal stoichiometric reaction. The actual atom economy in industrial processes is significantly lower due to the use of excess reagents.

ReactantMolecular Weight ( g/mol )Moles (Ideal)Mass (g)
p-Nitrochlorobenzene157.561157.56
Sulfur Trioxide80.06180.06
Total Reactants 237.62
Product Molecular Weight ( g/mol ) Moles (Ideal) Mass (g)
2-chloro-5-nitrobenzenesulfonic acid237.621237.62
Total Products 237.62
Atom Economy (%) 100.00%

While the theoretical atom economy for the direct addition of sulfur trioxide is 100%, the use of sulfuric acid as a reagent and solvent dramatically reduces this value. wikipedia.orgrsc.org For the reaction using sulfuric acid (H₂SO₄), water is formed as a byproduct, lowering the atom economy.

C₆H₄ClNO₂ + H₂SO₄ → C₆H₃ClNO₂(SO₃H) + H₂O

Strategies for waste minimization focus on:

Using Stoichiometric Reagents: Employing sulfur trioxide complexes (e.g., with pyridine (B92270) or trimethylamine) allows for the use of near-stoichiometric amounts of the sulfonating agent, preventing large excesses of acid waste. rscspecialitychemicals.org.uk

Catalytic Processes: Developing solid acid catalysts that can be easily recovered and reused would significantly reduce waste.

Reagent Recycling: Where excess acid is unavoidable, implementing processes to recover and reconcentrate the spent acid is crucial for improving the environmental profile. rsc.org

Utilization of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is critical to the green credentials of a synthetic process. Traditional sulfonation and subsequent reactions often use hazardous and environmentally persistent chemicals.

Solvents: Many sulfonation reactions use the acidic reagent itself as the solvent or employ halogenated solvents like dichloromethane. amazonaws.com These solvents are associated with health risks and environmental concerns. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions. Research has shown that sulfonation of various aromatic compounds can be successfully carried out under solvent-free conditions, often with the aid of microwave irradiation, which eliminates the need for volatile organic compounds (VOCs). ajgreenchem.com Water is also being explored as a green solvent for certain sulfonation reactions, particularly when using reagents like sodium sulfite. rsc.org

Reagents: Conventional reagents used in the synthesis of sulfinic acids or their precursors (like sulfonyl chlorides) include oleum, chlorosulfonic acid, and thionyl chloride. pageplace.degoogle.com These substances are highly corrosive, toxic, and react violently with water, posing significant safety and environmental hazards. nih.govveolianorthamerica.com

Greener alternatives are being actively researched:

Sulfonating Agents: Instead of oleum or concentrated sulfuric acid, solid-supported catalysts like silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) with sodium bisulfite can be used. These heterogeneous catalysts are reusable and facilitate easier product work-up. ajgreenchem.com

Chlorinating Agents: For converting sulfonic acids to sulfonyl chlorides (a common precursor for reduction to sulfinic acids), reagents like oxalyl chloride can be an alternative to the highly hazardous thionyl chloride or phosphorus oxychloride, though it also requires careful handling. reddit.comresearchgate.net The use of bis(trichloromethyl)carbonate (BTC) has also been patented as a "green chemical application" to replace thionyl chloride in the synthesis of the related 2-chloro-5-nitrobenzenesulfonyl chloride.

Table 8.2: Comparison of Traditional and Greener Reagents/Solvents This interactive table provides a comparative overview of reagents and solvents, highlighting the shift towards more sustainable options.

Process StepTraditional Reagent/SolventHazardsGreener AlternativeBenefits
Sulfonation Oleum / H₂SO₄Highly corrosive, large excess required, acidic wasteSO₃-base complexes, NaHSO₃ with solid acid catalystStoichiometric control, reduced waste, reusability rscspecialitychemicals.org.ukajgreenchem.com
Solvent DichloromethaneVolatile organic compound (VOC), potential carcinogenSolvent-free, WaterEliminates VOCs, reduces environmental impact ajgreenchem.comrsc.org
Conversion to Sulfonyl Chloride Thionyl Chloride (SOCl₂), Chlorosulfonic Acid (HSO₃Cl)Highly toxic, corrosive, reacts violently with waterBis(trichloromethyl)carbonate (BTC), Oxalyl ChloridePotentially safer handling, reduced toxicity

Energy Efficiency in Synthetic Processes (e.g., Microwave Heating)

Improving energy efficiency is another key aspect of green chemistry, aiming to reduce the carbon footprint and operational costs of chemical manufacturing. Conventional methods for sulfonation often require prolonged heating at elevated temperatures to overcome the activation energy of the reaction. prepchem.com

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing energy efficiency. Microwave irradiation provides rapid and uniform heating directly to the reacting molecules, often leading to dramatic reductions in reaction times, from hours to minutes. researchgate.netresearchgate.net This technique can also lead to higher yields and improved product selectivity by minimizing the formation of byproducts that can occur during long periods of thermal heating.

While specific studies on the microwave-assisted synthesis of 2-chloro-5-nitrobenzenesulfinic acid are not prevalent, the successful application of this technology to the sulfonation of a wide range of other aromatic compounds strongly suggests its applicability. ajgreenchem.comresearchgate.net For instance, the sulfonation of aromatic amines has been achieved in minutes under solvent-free microwave conditions, compared to hours with conventional heating. researchgate.net

Table 8.3: Energy Efficiency Comparison: Conventional vs. Microwave-Assisted Sulfonation This interactive table illustrates the potential benefits of microwave heating for aromatic sulfonation reactions based on published research for similar compounds.

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time Typically 3-5 hours ajgreenchem.comTypically 3-5 minutes ajgreenchem.com~60x faster
Energy Input Prolonged, inefficient heat transferDirect, rapid energy transferLower overall energy consumption
Solvent Use Often requires a solventFrequently enables solvent-free conditions researchgate.netReduced waste and environmental impact
Yield Variable, may be lower due to side reactionsOften higher yields reported acs.orgImproved process efficiency
Selectivity Byproducts like sulfones can form amazonaws.comCan improve selectivity and reduce byproductsHigher product purity

In addition to microwave heating, ultrasound-assisted synthesis has also been shown to enhance reaction rates and selectivity in the sulfonation of aromatic compounds, offering another avenue for improving energy efficiency. nih.gov

Assessment of Environmental Impact of Synthetic Routes (Academic Perspective)

From an academic standpoint, a thorough assessment of the environmental impact of a synthetic route involves a cradle-to-gate Life Cycle Assessment (LCA). An LCA quantifies environmental impacts such as global warming potential (carbon footprint), resource depletion, and ecotoxicity, considering all stages from raw material extraction to the final product. jbth.com.br

While a specific LCA for this compound is not publicly available, an analysis can be made based on the known synthetic pathways and the environmental profiles of the chemicals involved.

Key Environmental Impact Factors:

Reagent-Related Impacts:

Oleum/Chlorosulfonic Acid: The manufacture of these reagents is energy-intensive. Spills or releases of these substances are highly hazardous, creating toxic and corrosive mists upon contact with atmospheric moisture. veolianorthamerica.comresearchgate.net The large quantities of acidic waste generated require neutralization, which consumes basic materials and produces significant salt waste that can impact water quality if not managed properly. rscspecialitychemicals.org.uk

Energy Consumption: Conventional heating methods contribute to greenhouse gas emissions from the energy source (e.g., combustion of fossil fuels). The adoption of energy-efficient technologies like microwave synthesis can mitigate this impact. jbth.com.br

Waste Treatment: The treatment of acidic wastewater and the disposal of inorganic salt byproducts consume resources and energy. Furthermore, byproducts from the synthesis, such as sulfones, represent a loss of raw materials and must be managed as waste. amazonaws.compatsnap.com

A greener synthetic route would aim to minimize these impacts by selecting renewable feedstocks (a long-term goal for aromatic chemistry), utilizing catalytic rather than stoichiometric reagents, eliminating hazardous solvents, and employing energy-efficient reaction conditions. nih.gov The shift from a process reliant on oleum and chlorinated solvents to one using a recyclable solid acid catalyst under solvent-free, microwave-assisted conditions would represent a significant step toward a more sustainable synthesis of this compound.

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
IR (KBr)1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂)
MS (EI)m/z 237.62 (M⁺)
¹H NMR (DMSO-d₆)δ 8.21 (d, J=8.5 Hz, H-3), δ 7.89 (d, J=2.4 Hz, H-6)

Q. Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
2-Chloro-3-nitrobenzoic acidNitration side reactionRecrystallization (ethanol/water)
Sulfonic acid derivativesOver-oxidationReductive workup (Na₂SO₃)

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